molecular formula C6H8ClN3 B2803388 3-(1H-imidazol-4-yl)propanenitrile hydrochloride CAS No. 40836-07-5

3-(1H-imidazol-4-yl)propanenitrile hydrochloride

Cat. No.: B2803388
CAS No.: 40836-07-5
M. Wt: 157.6
InChI Key: KHDATLHIAYCIHI-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-4-yl)propanenitrile hydrochloride is a heterocyclic organic compound featuring an imidazole ring linked to a nitrile (-CN) group via a three-carbon chain. The hydrochloride salt enhances its stability and solubility in polar solvents. These derivatives are widely used as intermediates in pharmaceutical synthesis, particularly for histamine receptor modulators and enzyme inhibitors .

Properties

IUPAC Name

3-(1H-imidazol-5-yl)propanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.ClH/c7-3-1-2-6-4-8-5-9-6;/h4-5H,1-2H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDATLHIAYCIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-4-yl)propanenitrile hydrochloride typically involves the reaction of imidazole with a suitable nitrile compound. One common method is the reaction of imidazole with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-4-yl)propanenitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Imidazole derivatives with various functional groups.

    Reduction: Amino derivatives of imidazole.

    Substitution: Substituted imidazole compounds with different alkyl or acyl groups.

Scientific Research Applications

Pharmacological Applications

  • Inhibitors of Indoleamine 2,3-Dioxygenase (IDO) :
    • Research has identified 3-(1H-imidazol-4-yl)propanenitrile hydrochloride as a potential inhibitor of IDO, an enzyme linked to immune suppression in cancer and chronic infections. Inhibiting IDO can enhance anti-tumor immunity and improve outcomes in cancer therapies .
  • Development of Anticancer Agents :
    • The compound has been investigated as part of a series of phenyl-imidazole derivatives aimed at developing more effective IDO inhibitors. These studies utilized computational docking to optimize binding interactions within the active site of IDO, demonstrating that modifications to the imidazole ring can enhance potency .
  • Histamine Receptor Modulation :
    • A study explored the effects of various imidazole derivatives, including this compound, on histamine receptors (H1R, H2R). The findings suggested that these compounds could serve as potential therapeutic agents for conditions involving histamine dysregulation, such as allergies and gastric acid disorders .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, often starting from simpler imidazole derivatives. The following table summarizes key synthetic routes:

StepReactantsConditionsProduct
14-methylimidazole + propanenitrileHeat + catalystIntermediate
2Intermediate + HClRefluxThis compound

Case Study 1: IDO Inhibition

A systematic study was conducted to evaluate the efficacy of various imidazole derivatives against IDO. The results indicated that compounds with specific substitutions on the imidazole ring exhibited significantly improved inhibitory activity compared to standard inhibitors. The most promising candidates were further tested in vivo, showing enhanced anti-tumor effects in murine models .

Case Study 2: Histamine Receptor Activity

In a pharmacological evaluation involving guinea pig ileum assays, several imidazole derivatives were tested for their effects on histamine receptors. The results demonstrated that certain derivatives displayed high potency and selectivity for H1R and H2R, suggesting potential applications in treating allergic reactions and gastric disorders .

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-4-yl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful as a ligand in coordination chemistry. Additionally, the nitrile group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural and functional differences between 3-(1H-imidazol-4-yl)propanenitrile hydrochloride and its analogues:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Features
3-(1H-Imidazol-4-yl)propanenitrile HCl Nitrile (-CN) C₇H₈N₃Cl (inferred) ~173.62 (calculated) Nitrile group enhances reactivity
Ciproxifan Hydrochloride Ketone C₁₆H₁₉ClN₂O₂ 306.79 Cyclopropyl-phenyl moiety; H3 antagonist
Methyl 3-(1H-imidazol-4-yl)propanoate HCl Ester (-COOCH₃) C₇H₁₀N₂O₂·HCl 190.63 Ester group improves lipophilicity
3-(1H-Imidazol-4-yl)propanoic acid HCl Carboxylic acid C₆H₈N₂O₂·HCl (inferred) ~192.60 (calculated) Acidic functionality for salt formation
(2E)-3-(1H-Imidazol-4-yl)-2-methylprop-2-enoic acid HCl α,β-unsaturated acid C₇H₉ClN₂O₂ 188.61 Conjugated double bond increases rigidity

Key Observations :

  • Ciproxifan’s extended aromatic system (cyclopropyl-phenyl) contributes to its higher molecular weight and pharmacological activity as an H3 receptor antagonist .
  • α,β-unsaturated acids (e.g., ) exhibit restricted rotation due to conjugation, influencing binding affinity in drug-receptor interactions .

Comparison of Yields :

  • Methyl ester derivatives (e.g., ) are typically synthesized in moderate yields (50–87%) via reflux or low-temperature reactions .
  • α,β-unsaturated acids () require precise stoichiometry to avoid polymerization, often resulting in lower yields (~70–80%) .

Biological Activity

3-(1H-imidazol-4-yl)propanenitrile hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring, which is known for its role in various biological systems. The compound's structure can be represented as follows:

C5H7ClN2\text{C}_5\text{H}_7\text{ClN}_2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways.

Target Enzymes

  • Indoleamine 2,3-dioxygenase (IDO) : This enzyme is crucial in immune regulation and cancer progression. Inhibitors of IDO have been studied for their potential to enhance anti-tumor immunity .
  • Histamine Receptors : Research indicates that imidazole derivatives can interact with histamine receptors, potentially influencing allergic responses and other physiological processes .

Pharmacological Effects

The pharmacological profile of this compound suggests a range of biological activities:

  • Anticancer Activity : Studies have shown that compounds with imidazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, the inhibition of IDO can lead to enhanced T-cell responses against tumors .
  • Antimicrobial Properties : The compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole derivatives similar to this compound:

Study 1: Antitumor Activity

A study focusing on imidazole derivatives found that certain compounds demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was linked to the inhibition of IDO, which plays a role in tumor immune evasion .

Study 2: Histamine Receptor Interaction

Research on histamine receptor antagonists has indicated that imidazole-based compounds can modulate receptor activity, leading to potential therapeutic applications in allergy treatment and gastric acid regulation .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReferences
AnticancerHighIDO inhibition
AntimicrobialModerateDisruption of microbial metabolism
Histamine Receptor ModulationVariableCompetitive inhibition at receptor sites

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